molecular formula C7H9NO3S2 B146957 3-Acetyl-2-(methylaminosulfonyl)thiophene CAS No. 138891-01-7

3-Acetyl-2-(methylaminosulfonyl)thiophene

Cat. No.: B146957
CAS No.: 138891-01-7
M. Wt: 219.3 g/mol
InChI Key: OTWLSKTWKAMLMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-(methylaminosulfonyl)thiophene typically involves the reaction of 3-acetylthiophene with methylamine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(methylaminosulfonyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-Acetyl-2-(methylaminosulfonyl)thiophene is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-(methylaminosulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-(methylaminosulfonyl)thiophene is unique due to the presence of both the acetyl and methylaminosulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-acetyl-N-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWLSKTWKAMLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442770
Record name 3-Acetyl-2-(methylaminosulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138891-01-7
Record name 3-Acetyl-2-(methylaminosulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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